molecular formula C34H35NO8 B419832 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 494195-55-0

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B419832
CAS No.: 494195-55-0
M. Wt: 585.6g/mol
InChI Key: IXAQNDHRFOVVDJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Functional group modifications: Introduction of the phenoxyethyl, dimethoxyphenyl, hydroxyphenyl, and carboxylate groups through various substitution and addition reactions.

    Final assembly: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

Industry

The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include inhibition of topoisomerases, interaction with G-protein coupled receptors, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

    Camptothecin: An anticancer agent that inhibits topoisomerase I.

Uniqueness

The unique combination of functional groups in 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

494195-55-0

Molecular Formula

C34H35NO8

Molecular Weight

585.6g/mol

IUPAC Name

2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H35NO8/c1-20-31(34(38)43-15-14-42-24-8-6-5-7-9-24)32(22-11-12-28(39-2)26(36)17-22)33-25(35-20)16-23(18-27(33)37)21-10-13-29(40-3)30(19-21)41-4/h5-13,17,19,23,32,35-36H,14-16,18H2,1-4H3

InChI Key

IXAQNDHRFOVVDJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)OCCOC5=CC=CC=C5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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